molecular formula C16H13ClF6N2O B2379514 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride CAS No. 546114-56-1

4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride

Cat. No.: B2379514
CAS No.: 546114-56-1
M. Wt: 398.73
InChI Key: NGZVOQXIYBOXFP-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride is a complex organic compound characterized by its trifluoromethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring. The trifluoromethoxy group is introduced through a substitution reaction, while the trifluoromethyl group is added using a suitable reagent. The final step involves the formation of the imidamide group through a reaction with an amine derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its combination of trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. Similar compounds include:

  • 4-(Trifluoromethoxy)benzyl bromide: Used in organic synthesis and as a reagent in chemical reactions.

  • 4-(Trifluoromethyl)benzyl bromide: Employed in the synthesis of pharmaceuticals and other organic compounds.

  • 4-Fluorobenzyl bromide: Utilized in the preparation of fluorinated organic compounds.

Properties

IUPAC Name

4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O.ClH/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22;/h1-8H,9H2,(H2,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVOQXIYBOXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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